5-Bromo-2-methoxynicotinamide

Sulfonylurea derivatives Oral hypoglycemic agents Benzenesulfonylurea synthesis

Researchers reproducing sulfonylurea hypoglycemic agents per US3879403 require the 5-bromo intermediate specifically-non-halogenated 2-methoxynicotinamide lacks the cross-coupling handle essential for downstream derivatization. • Orthogonal 5-Br enables Suzuki, Buchwald-Hartwig & Sonogashira couplings unavailable with non-halogenated analogs. • 3-Carboxamide supports further elaboration (e.g., 91% yield imidate formation) while the 2-MeO modulates ring electronics. • 95+% purity with full analytical documentation (NMR, HPLC) supports GLP-adjacent workflows. • ISO-certified supply ensures batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 1245646-66-5
Cat. No. B1401264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxynicotinamide
CAS1245646-66-5
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)C(=O)N
InChIInChI=1S/C7H7BrN2O2/c1-12-7-5(6(9)11)2-4(8)3-10-7/h2-3H,1H3,(H2,9,11)
InChIKeyIZZFUIWUXBBSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxynicotinamide Overview


5-Bromo-2-methoxynicotinamide (CAS 1245646-66-5) is a heteroaromatic building block belonging to the class of substituted pyridine-3-carboxamides, with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol. The compound bears a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, while the 3-position retains an unsubstituted carboxamide group, rendering it a versatile intermediate amenable to further chemical elaboration . This substitution pattern is documented in multiple patent filings, with the 5-bromo-2-methoxy-3-pyridyl motif appearing as a preferred embodiment in benzenesulfonylurea hypoglycemic agents [1].

5-Bromo-2-methoxynicotinamide Substitution Limitations


Substituting 5-bromo-2-methoxynicotinamide with unsubstituted nicotinamide or 2-methoxynicotinamide eliminates a key synthetic handle: the bromine atom at the 5-position enables orthogonal reactivity via palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and halogen-lithium exchange that is entirely absent in non-halogenated analogs. In the Pfizer patent US3879403, the 5-bromo-substituted derivative is explicitly claimed as a distinct preferred embodiment alongside the 5-chloro analog, indicating that the halogen identity influences downstream pharmacological properties [1]. A generic substitution to non-halogenated 2-methoxynicotinamide would preclude access to the sulfonylurea derivatives described in this therapeutic class [1].

5-Bromo-2-methoxynicotinamide Differentiation Evidence


Bromo vs. Chloro: Patent-Protected Differentiation

In US Patent 3879403 (Pfizer Inc.), the 5-bromo-2-methoxy-3-pyridyl derivative is claimed as a distinct preferred embodiment alongside the 5-chloro analog, with the bromo-substituted compound represented in the most preferred compound 1-cyclohexyl-3-{4-[2-(5-bromo-2-methoxynicotinamido)ethyl]benzenesulfonyl}urea. The patent explicitly distinguishes claims for the 5-bromo, 5-chloro, and unsubstituted 2-methoxy-3-pyridyl derivatives as separate embodiments, establishing that halogen identity is not interchangeable and each substitution pattern confers distinct composition-of-matter protection [1].

Sulfonylurea derivatives Oral hypoglycemic agents Benzenesulfonylurea synthesis

Purity Specification Comparison Across Vendors

Multiple vendors supply 5-bromo-2-methoxynicotinamide at distinct purity grades, enabling procurement decisions based on application-specific requirements. MolCore offers the compound at NLT 98% purity under an ISO-certified quality system , while Bidepharm and Fluorochem supply 95%+ grade material with batch-specific QC documentation including NMR, HPLC, and GC .

Chemical procurement Analytical quality control Synthetic intermediate sourcing

Synthetic Utility: Imidate Formation Efficiency

5-Bromo-2-methoxynicotinamide serves as a viable starting material for further derivatization, as documented in US Patent 09265773B2. Treatment of 5-bromo-2-methoxynicotinamide (4.7 g, 0.02 mol) with trimethyloxonium tetrafluoroborate (4.6 g, 0.02 mol) in dichloromethane (100 mL) at room temperature for 12 hours, followed by washing and drying, afforded methyl 5-bromo-2-methoxynicotinimidate in 6.1 g with 91% yield .

Organic synthesis Nicotinamide derivatization Reaction yield optimization

Amide Handle Versatility vs. N-Methyl Derivative

Unlike the N-methyl derivative 5-bromo-2-methoxy-N-methyl-nicotinamide (CAS 1072854-99-9), 5-bromo-2-methoxynicotinamide retains a primary amide group that can be directly functionalized via amide coupling, dehydration to nitrile, or imidate formation (as demonstrated with 91% yield in US09265773B2 ). The N-methyl analog lacks this versatility because the amide nitrogen is already alkylated, restricting the scope of subsequent transformations.

Medicinal chemistry Parallel synthesis Scaffold diversification

5-Bromo-2-methoxynicotinamide Application Scenarios


Patented Benzenesulfonylurea Synthesis

Researchers reproducing or elaborating upon the sulfonylurea derivatives disclosed in US Patent 3879403 must procure 5-bromo-2-methoxynicotinamide specifically; the 5-chloro and unsubstituted 2-methoxy-3-pyridyl analogs are distinct claimed embodiments [1]. The most preferred compound in this patent family, 1-cyclohexyl-3-{4-[2-(5-bromo-2-methoxynicotinamido)ethyl]benzenesulfonyl}urea, requires the 5-bromo intermediate for its synthesis.

Cross-Coupling Library Synthesis

Medicinal chemistry campaigns requiring Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling at the pyridine 5-position should select 5-bromo-2-methoxynicotinamide. The bromine atom serves as an orthogonal handle while the 2-methoxy group modulates electronic properties and the 3-carboxamide provides a site for further derivatization (as shown by the 91% yield in imidate formation ). Non-halogenated analogs such as 2-methoxynicotinamide lack this cross-coupling capability entirely.

Quality-Controlled Intermediate Sourcing

For GLP or GMP-adjacent workflows, procurement from ISO-certified suppliers offering NLT 98% purity with full analytical documentation (NMR, HPLC, GC) is recommended . This higher purity grade minimizes impurities that could interfere with sensitive biological assays or downstream coupling reactions.

Primary Amide Scaffold for SAR Diversification

When SAR studies demand modification at both the 5-position (via bromine substitution) and the carboxamide group (via amide coupling, dehydration, or alkylation), 5-bromo-2-methoxynicotinamide is the appropriate scaffold choice. Pre-alkylated analogs such as 5-bromo-2-methoxy-N-methyl-nicotinamide eliminate the primary amide handle and restrict diversification options .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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